
Quinidine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine N-oxide is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The compound’s structure includes a quinoline moiety and a bicyclic azabicyclo octane system, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine N-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo Octane System: This can be achieved through a series of cyclization reactions, often involving the use of strong bases and heat.
Introduction of the Ethenyl Group: This step usually involves the use of vinylation reagents under controlled conditions.
Attachment of the Quinoline Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Metabolic Formation and Enzymatic Reactions
Quinidine N-oxide is generated via N-oxidation , a Phase I metabolic reaction catalyzed predominantly by CYP3A4 in human liver microsomes. Minor contributions from CYP2C9 and CYP2E1 have also been observed .
Key Enzymatic Data:
Parameter | Value (Mean ± SD) | Conditions | Source |
---|---|---|---|
Vmax (nmol/mg/h) | 15.9 | Low-affinity isozyme | |
Km (µM) | 76.1 | Human liver microsomes | |
Inhibitors | Ketoconazole, TAO | IC₅₀ ≤ 1 µM |
-
Kinetics : The reaction follows two-site kinetics , with a low-affinity component contributing to N-oxide formation .
-
Specificity : CYP3A4 inhibitors (e.g., ketoconazole, triacetyloleandomycin) reduce N-oxide formation by >90%, confirming CYP3A4’s dominance .
Synthetic Preparation
This compound can be synthesized via chemical alkylation and oxidation (e.g., using ethyl 4-bromobutyrate or microbial N-oxidation) .
Example Pathway from Patent EP0745602A1 :
-
Alkylation : 6-Hydroxyquinidine reacts with ethyl 4-bromobutyrate to form an intermediate ester.
-
Hydrolysis : The ester is hydrolyzed to (9S)-4-[(9-hydroxycinchonan-6'-yl)oxy]butanoic acid.
-
Activation : Conversion to an N-hydroxysuccinimide ester.
-
Coupling : Reaction with 5-aminomethylfluorescein yields a fluorescent tracer.
Key Reaction Metrics:
Step | Yield (%) | Conditions | Source |
---|---|---|---|
Alkylation | 85–90 | Ethyl 4-bromobutyrate | |
Hydrolysis | 95 | LiOH/MeOH |
Analytical Detection
Capillary electrophoresis (CE) and fluorescence polarization immunoassays (FPIA) are used for detection :
Detection Methods Comparison:
Method | LOD (ng/mL) | Matrix | Cross-Reactivity | Source |
---|---|---|---|---|
MECC-LIF | 10 | Urine/Plasma | 20–30% with QD | |
FPIA | 5 | Serum | 100% (QD tracer) |
-
MECC-LIF : Separates this compound from quinidine and 3-hydroxyquinidine using β-cyclodextrin-enhanced resolution .
-
Immunoassays : Antibodies raised against quinidine derivatives show partial recognition of N-oxide (20–30% cross-reactivity) .
Pharmacokinetics and Elimination
This compound exhibits distinct pharmacokinetic properties compared to quinidine :
Parameter | This compound | Quinidine |
---|---|---|
Half-life (t₁/₂) | 2.5 ± 0.28 hours | 6–8 hours |
Renal Clearance | 1.3 ± 0.3 L/h | 3–5 mL/min/kg |
Protein Binding | 3.3 ± 0.83% (free) | 80–88% (bound) |
-
Urinary Excretion : Only 13.9% of the dose is excreted unchanged, suggesting extensive secondary metabolism .
-
Pharmacological Activity : Unlike 3-hydroxyquinidine, the N-oxide metabolite lacks antiarrhythmic effects .
Chemical Stability and Reactivity
-
pH-Dependent Degradation : this compound undergoes reductive metabolism in acidic urine, reverting partially to quinidine .
-
Secondary Metabolites : Two unidentified urinary metabolites (co-eluting with quinidine and 3-hydroxyquinidine) suggest further enzymatic modifications .
Structural Confirmation via NMR
2D COSY NMR studies confirm the N-oxide functional group at the quinoline nitrogen, with characteristic shifts at δ 8.5–9.0 ppm for the oxidized nitrogen .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Quinidine N-oxide is primarily formed through the oxidative metabolism of quinidine, predominantly by the cytochrome P450 enzyme CYP3A4. Studies have shown that after administration of quinidine, this compound appears in serum and urine as a significant metabolite, indicating its role in the drug's overall pharmacological activity .
Key Pharmacokinetic Parameters:
- Half-life : The elimination half-life of this compound is approximately 2.5 hours, which is shorter compared to quinidine itself .
- Renal Clearance : About 13.9% of the administered dose is excreted unchanged in urine within 12 hours .
- Free Fraction in Serum : The free fraction of this compound in serum is around 3.3% .
Clinical Applications
This compound has been studied for its clinical implications, particularly concerning its pharmacological effects compared to quinidine.
Cardiovascular Effects
This compound does not exhibit the same antiarrhythmic activity as quinidine. While quinidine is used to treat conditions like atrial fibrillation and ventricular arrhythmias, studies indicate that this compound lacks significant pharmacologic activity similar to that of quinidine . This distinction is crucial for understanding the therapeutic efficacy and safety profiles of quinidine-based treatments.
Drug Interactions
Research has highlighted the role of this compound in drug interactions involving CYP3A4 substrates. The presence of this metabolite can influence the metabolism of other drugs processed by the same enzyme, potentially leading to altered therapeutic outcomes or increased toxicity .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
Case Study 1: Kinetics in Healthy Subjects
A study involving healthy subjects demonstrated that after administration of single oral doses of quinidine, measurable concentrations of this compound were detected in serum and urine. This study provided insights into the kinetics and dynamics of this metabolite, emphasizing its role in understanding drug metabolism and individual variability in response to treatment .
Case Study 2: Impact on Drug Development
In drug development contexts, understanding the metabolic pathways involving this compound is essential for predicting drug interactions and side effects. Its formation from quinidine can affect dosing regimens and patient management strategies in clinical settings .
Summary Table: Key Characteristics of this compound
Parameter | Value/Description |
---|---|
Metabolite Source | Quinidine |
Half-life | ~2.5 hours |
Renal Clearance | ~13.9% unchanged excretion in urine |
Free Fraction | ~3.3% in serum |
Pharmacological Activity | Minimal compared to quinidine |
Mecanismo De Acción
The mechanism of action of Quinidine N-oxide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- **®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol
Uniqueness
Quinidine N-oxide is unique due to its specific stereochemistry and the presence of the oxido group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H24N2O3 |
---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |
Clave InChI |
WVDIZKMXQMCCAA-CNWBUJQCSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Sinónimos |
quinidine-N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.